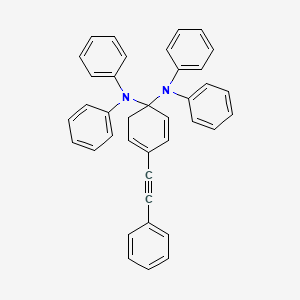
4,4'-bis(n,n-diphenylamino)tolane
説明
4,4’-Bis(N,N-diphenylamino)tolane is an organic compound with the molecular formula C38H30N2. It is known for its unique structure, which includes two diphenylamino groups attached to a tolane backbone. This compound is of significant interest in the field of organic electronics due to its excellent charge-transport properties and high thermal stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-bis(N,N-diphenylamino)tolane typically involves the following steps:
Formation of the Tolane Backbone: The tolane backbone can be synthesized through a palladium-catalyzed cross-coupling reaction between iodobenzene and phenylacetylene.
Introduction of Diphenylamino Groups: The diphenylamino groups are introduced via a nucleophilic substitution reaction using diphenylamine and a suitable leaving group on the tolane backbone.
Industrial Production Methods: Industrial production of 4,4’-bis(N,N-diphenylamino)tolane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used solvents include toluene and dichloromethane, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Types of Reactions:
Oxidation: 4,4’-bis(N,N-diphenylamino)tolane can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized tolane derivatives.
科学的研究の応用
4,4’-bis(N,N-diphenylamino)tolane has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent charge-transport properties.
Photovoltaics: The compound is explored for use in organic photovoltaic cells as a hole-transport material.
Sensors: It is utilized in the fabrication of chemical sensors due to its sensitivity to various analytes.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
作用機序
The mechanism of action of 4,4’-bis(N,N-diphenylamino)tolane in organic electronics involves its ability to transport charge efficiently. The diphenylamino groups facilitate the movement of holes (positive charge carriers) through the material, enhancing its conductivity. In biological applications, the compound’s mechanism of action may involve interactions with cellular components, leading to the disruption of cellular processes .
類似化合物との比較
4,4’-Bis(N,N-diphenylamino)biphenyl: Similar structure but with a biphenyl backbone.
4,4’-Bis(N,N-diphenylamino)stilbene: Contains a stilbene backbone instead of tolane.
4,4’-Bis(N,N-diphenylamino)diphenylacetylene: Features a diphenylacetylene backbone.
Uniqueness: 4,4’-bis(N,N-diphenylamino)tolane is unique due to its tolane backbone, which imparts distinct electronic properties and thermal stability. This makes it particularly suitable for applications in organic electronics and photovoltaics .
特性
IUPAC Name |
1-N,1-N,1-N',1-N'-tetraphenyl-4-(2-phenylethynyl)cyclohexa-2,4-diene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2/c1-6-16-32(17-7-1)26-27-33-28-30-38(31-29-33,39(34-18-8-2-9-19-34)35-20-10-3-11-21-35)40(36-22-12-4-13-23-36)37-24-14-5-15-25-37/h1-25,28-30H,31H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZBZEPPUUBNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C=CC1(N(C2=CC=CC=C2)C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C#CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722348 | |
| Record name | N~1~,N~1~,N'~1~,N'~1~-Tetraphenyl-4-(phenylethynyl)cyclohexa-2,4-diene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607716-27-8 | |
| Record name | N~1~,N~1~,N'~1~,N'~1~-Tetraphenyl-4-(phenylethynyl)cyclohexa-2,4-diene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)

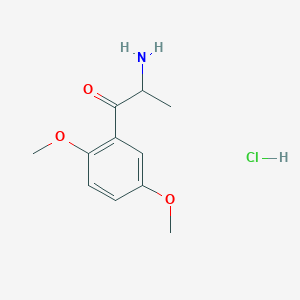

![methyl 7-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1506965.png)
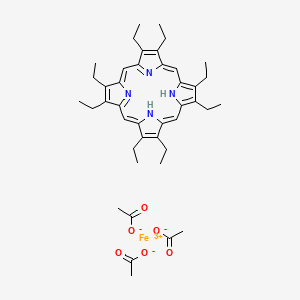
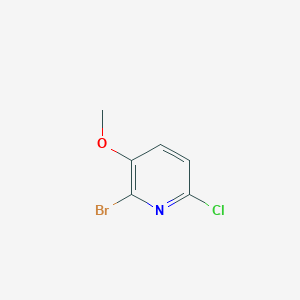

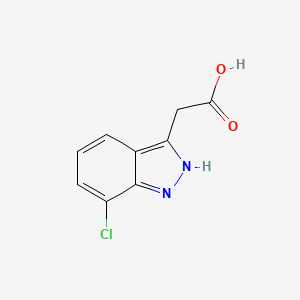
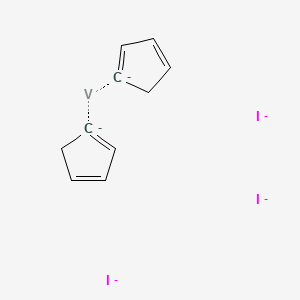
![Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1506977.png)
![4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B1506979.png)
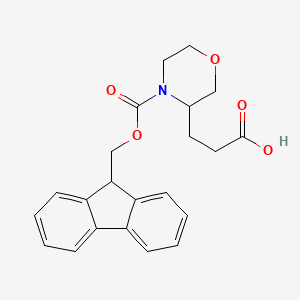
![5-Thiophen-2-YL-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl](/img/structure/B1506981.png)
